molecular formula C19H16N2O2 B4595055 N1-1-naphthalenyl-N2-(phenylmethyl)- Ethanediamide

N1-1-naphthalenyl-N2-(phenylmethyl)- Ethanediamide

Cat. No.: B4595055
M. Wt: 304.3 g/mol
InChI Key: AWPHSYVBAHBLEV-UHFFFAOYSA-N
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Description

N1-1-naphthalenyl-N2-(phenylmethyl)-ethanediamide is a chemical compound with the molecular formula C19H16N2O2 and a molecular weight of 304.34 g/mol It is characterized by the presence of a naphthalene ring and a phenylmethyl group attached to an ethanediamide backbone

Scientific Research Applications

N1-1-naphthalenyl-N2-(phenylmethyl)-ethanediamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-1-naphthalenyl-N2-(phenylmethyl)-ethanediamide typically involves the reaction of naphthalene derivatives with benzylamine derivatives under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the naphthalene and phenylmethyl groups .

Industrial Production Methods

Industrial production of N1-1-naphthalenyl-N2-(phenylmethyl)-ethanediamide may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N1-1-naphthalenyl-N2-(phenylmethyl)-ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N1-1-naphthalenyl-N2-(phenylmethyl)-ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methyl-1-naphthalenyl)-N2-(phenylmethyl)-ethanediamide
  • N1-(2-furanylmethyl)-N2-(phenylmethyl)-ethanediamide
  • N1-(2-phenoxyphenyl)-N2-(phenylmethyl)-ethanediamide

Uniqueness

N1-1-naphthalenyl-N2-(phenylmethyl)-ethanediamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring and a phenylmethyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

N-benzyl-N'-naphthalen-1-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-18(20-13-14-7-2-1-3-8-14)19(23)21-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPHSYVBAHBLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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